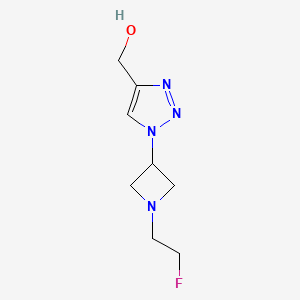

(1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Descripción general

Descripción

(1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic organic compound belonging to the class of azetidines and triazoles. This compound's unique structure combines a four-membered azetidine ring with a 1H-1,2,3-triazole ring, connected via a methanol group. Its distinctive chemical properties make it a subject of interest in various scientific fields, particularly in medicinal chemistry and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Formation of Azetidine Ring: : Typically, the synthesis begins with the creation of the azetidine ring. A common starting material might be a 2-fluoroethylamine, which undergoes cyclization to form the azetidine structure.

Triazole Ring Synthesis: : Independently, the triazole ring is synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the "click" reaction. An azide and an alkyne are reacted in the presence of a copper catalyst to form the triazole ring.

Coupling of Rings: : The azetidine and triazole rings are then coupled through a methanol linker. This step might involve the reaction of a hydroxymethyltriazole with a halogenated azetidine under basic conditions to form the final compound.

Industrial Production Methods: Industrial production may scale up the aforementioned synthetic routes, emphasizing efficient catalysis and high-yield reaction conditions. The use of continuous flow reactors for the "click" reaction can enhance scalability and ensure consistency in product quality. Stringent purification techniques, such as chromatography and recrystallization, are employed to obtain high-purity (1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: : The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding aldehydes or ketones under specific conditions.

Reduction: : Reduction reactions can be carried out, affecting the triazole ring or any reducible side chains, potentially altering the overall electronic properties of the molecule.

Substitution: : The azetidine ring, being strained, is prone to nucleophilic substitution reactions, especially at the position adjacent to the nitrogen atom.

Oxidation: : Reagents such as PCC (Pyridinium chlorochromate) or Swern oxidation conditions.

Reduction: : Catalysts like palladium on carbon (Pd/C) or hydrogen gas under mild conditions.

Substitution: : Bases such as sodium hydride (NaH) in polar aprotic solvents like DMF (Dimethylformamide).

Oxidation might yield fluoroethanal derivatives.

Reduction can lead to altered triazole or azetidine rings with changed electron densities.

Substitution typically produces various functionalized azetidines or triazoles.

Aplicaciones Científicas De Investigación

(1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol has diverse applications across multiple scientific fields:

Chemistry:Utilized as a building block in the synthesis of complex molecules.

Employed in studies exploring reaction mechanisms and intermediates due to its unique structure.

Acts as a molecular probe in biological studies to investigate enzyme functions.

Used in biochemical assays due to its reactivity and specificity.

Investigated for its potential anti-cancer, anti-viral, and anti-bacterial properties.

Utilized in the development of specialty chemicals and fine chemicals.

Mecanismo De Acción

The mechanism by which (1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol exerts its effects can vary based on its application:

Molecular Targets and Pathways:In medicinal applications, it may target specific enzymes or receptors, modulating their activity.

The fluoroethyl group can enhance its binding affinity to certain biological targets, influencing the pathways involved.

Interaction with cellular pathways involving triazole-binding proteins.

Modulation of oxidative stress pathways due to potential redox activity.

Comparación Con Compuestos Similares

Uniqueness:

The combination of azetidine and triazole rings connected by a methanol group is relatively unique, providing distinct chemical and biological properties.

The presence of the fluoroethyl group can enhance its stability and binding characteristics compared to non-fluorinated analogs.

(1-(1-(2-Chloroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol: : Similar structure but with a chloro group instead of a fluoro group.

(1-(1-(2-Hydroxyethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol: : Hydroxyethyl variant with different reactivity.

(1-(1-(2-Methoxyethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol: : Methoxyethyl variant potentially altering its pharmacokinetic properties.

Actividad Biológica

The compound (1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H13FN4O2

- Molecular Weight : 228.22 g/mol

- CAS Number : 2090315-92-5

Anticancer Activity

Triazole derivatives have shown significant anticancer properties. The compound may exhibit similar effects due to the presence of the triazole ring, which is known to interact with various biological targets involved in cancer progression.

-

Mechanism of Action :

- Triazoles can inhibit key enzymes involved in DNA synthesis and repair, leading to increased apoptosis in cancer cells.

- They may also disrupt microtubule dynamics, which is crucial for cell division.

-

Case Studies :

- A study on triazole-containing compounds indicated that they can induce G2/M cell cycle arrest and promote apoptosis through caspase activation and mitochondrial dysfunction .

- Another case highlighted the potential of triazole derivatives to inhibit angiogenesis, a critical process for tumor growth .

Antifungal and Antibacterial Activity

The triazole ring is also recognized for its antifungal properties. Compounds with this structure are often utilized in treating fungal infections by inhibiting ergosterol synthesis.

- Antifungal Mechanism :

Neuroprotective Effects

Emerging research suggests that triazoles may exhibit neuroprotective properties by modulating cholinergic signaling pathways.

- Cholinesterase Inhibition :

Summary of Biological Activities

Propiedades

IUPAC Name |

[1-[1-(2-fluoroethyl)azetidin-3-yl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FN4O/c9-1-2-12-4-8(5-12)13-3-7(6-14)10-11-13/h3,8,14H,1-2,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLNFIHSILOIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCF)N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.